2-(1,3-Thiazol-4-yl)ethanamine
Overview
Description
2-(1,3-Thiazol-4-yl)ethanamine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties, which contribute to the compound’s reactivity and versatility in chemical reactions .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, indicating that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Thiazol-4-yl)ethanamine is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-yl)ethanamine typically involves the reaction of 2-bromoethylamine hydrobromide with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the bromoethylamine, leading to the formation of the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(1,3-Thiazol-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
- 2-(1,3-Thiazol-2-yl)ethanamine
- 2-(1,3-Thiazol-5-yl)ethanamine
- 2-(1,3-Thiazol-4-yl)propylamine
Comparison: Compared to its analogs, 2-(1,3-Thiazol-4-yl)ethanamine is unique due to the position of the substituent on the thiazole ring. This positional difference can influence the compound’s reactivity and biological activity. For instance, the 4-position substitution may enhance its ability to interact with specific biological targets, making it more effective in certain applications .
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWRBJKPUBFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228007 | |
Record name | Lilly 04431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7728-74-7 | |
Record name | 4-(Beta-aminoethyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilly 04431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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